molecular formula C16H18N2O3S B5719736 N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-phenylacetamide

N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-phenylacetamide

Cat. No. B5719736
M. Wt: 318.4 g/mol
InChI Key: ZSYHMWLOKBEZIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-phenylacetamide, also known as NS-398, is a non-steroidal anti-inflammatory drug (NSAID) that has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-phenylacetamide selectively inhibits the activity of COX-2, which is primarily induced in response to inflammatory stimuli. COX-2 is responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2 activity, N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-phenylacetamide reduces the production of prostaglandins, leading to anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-phenylacetamide has been shown to have anti-inflammatory and analgesic effects in preclinical studies. It has also been found to inhibit the growth of various cancer cell lines. N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-phenylacetamide has been shown to have fewer gastrointestinal side effects compared to traditional NSAIDs, which also inhibit COX-1, an enzyme involved in the production of prostaglandins that protect the stomach lining.

Advantages and Limitations for Lab Experiments

N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-phenylacetamide is a useful tool for studying the role of COX-2 in inflammation and pain. It has been used in various animal models of inflammation and pain to investigate the underlying mechanisms and potential therapeutic applications. However, N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-phenylacetamide has limitations in terms of its selectivity for COX-2 inhibition, as it has been found to inhibit other enzymes as well.

Future Directions

There are several future directions for the study of N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-phenylacetamide. One area of research is the development of more selective COX-2 inhibitors that have fewer side effects. Another area of research is the investigation of the potential therapeutic applications of N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-phenylacetamide in cancer treatment, as it has been found to inhibit the growth of various cancer cell lines. Additionally, the role of COX-2 in other diseases, such as Alzheimer's disease and cardiovascular disease, could be investigated using N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-phenylacetamide as a tool.

Synthesis Methods

N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-phenylacetamide is synthesized by a multi-step process involving the reaction of 2-chlorobenzophenone with methylsulfonyl chloride, followed by the reaction with methylamine and phenylacetic acid. The final product is obtained after purification and crystallization.

Scientific Research Applications

N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-phenylacetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and pain. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-phenylacetamide has been shown to have anti-inflammatory, analgesic, and anti-tumor effects in preclinical studies.

properties

IUPAC Name

N-[3-[methyl(methylsulfonyl)amino]phenyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S/c1-18(22(2,20)21)15-10-6-9-14(12-15)17-16(19)11-13-7-4-3-5-8-13/h3-10,12H,11H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSYHMWLOKBEZIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC(=C1)NC(=O)CC2=CC=CC=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{3-[methyl(methylsulfonyl)amino]phenyl}-2-phenylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.